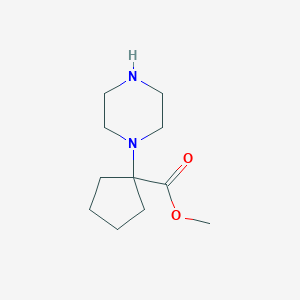

Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate

Description

Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring a piperazine ring and a methyl ester group. This compound is structurally characterized by its bicyclic framework, which combines the rigidity of cyclopentane with the flexibility and basicity of piperazine.

Properties

IUPAC Name |

methyl 1-piperazin-1-ylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-15-10(14)11(4-2-3-5-11)13-8-6-12-7-9-13/h12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWOOAQEQGSMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring the compound is available for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperazine derivatives .

Scientific Research Applications

Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, piperazine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in the proliferation of cancer cells . The compound’s structure allows it to fit into the active site of the receptor, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 1-(piperazin-1-yl)cyclopentane-1-carboxylate with structurally related compounds, focusing on substituent effects, synthetic yields, and molecular properties.

Piperazine-Linked Urea Derivatives ()

A series of urea derivatives (compounds 11a–11o ) share the piperazine-thiazole core but differ in aryl substituents. These compounds exhibit:

- Yields : 83.7–88.9%, indicating efficient synthesis despite bulky substituents.

- Molecular weights : 466.2–602.2 [M+H]<sup>+</sup>, significantly higher than the target compound due to aromatic urea and thiazole groups.

- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF3) increase molecular weight and may enhance binding affinity in biological systems. For example, 11k (Cl and CF3 substituents) has the highest molecular weight (568.2 [M+H]<sup>+</sup>) .

Table 1: Selected Piperazine-Linked Urea Derivatives vs. Target Compound

| Compound | Substituents | Yield (%) | Molecular Weight ([M+H]<sup>+</sup>) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |

| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | 568.2 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |

| Target Compound | N/A | N/A | 211.28 (calculated) |

Key Differences :

Cyclopentane Carboxylate Analogs ( and )

- Methyl 1-(cyanomethyl)cyclopentane-1-carboxylate (): Molecular weight: 167.2 g/mol (C9H13NO2). The cyanomethyl group introduces polarity and reactivity (e.g., nucleophilic attack at the nitrile), contrasting with the basic piperazine in the target compound .

- Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate (): Features a pyrazole ring, which may confer aromatic stacking interactions absent in the target. Molecular weight: 209.25 g/mol (C11H14N3O2), similar to the target but with divergent functional groups .

Piperazine-Containing Carbamates ()

The patent compound tert-butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate () highlights:

- A carbamate group instead of a methyl ester, increasing stability against hydrolysis.

- A trifluoromethylpyrimidine substituent, which enhances electronegativity and bioavailability compared to the target’s simpler structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.